5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione 5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17929840
InChI: InChI=1S/C20H19Cl2N3O2S/c1-20(2)7-12-15(13(26)8-20)14(9-4-5-10(21)11(22)6-9)16-17(23-12)24-19(28-3)25-18(16)27/h4-6,14H,7-8H2,1-3H3,(H2,23,24,25,27)
SMILES:
Molecular Formula: C20H19Cl2N3O2S
Molecular Weight: 436.4 g/mol

5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

CAS No.:

Cat. No.: VC17929840

Molecular Formula: C20H19Cl2N3O2S

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione -

Specification

Molecular Formula C20H19Cl2N3O2S
Molecular Weight 436.4 g/mol
IUPAC Name 5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C20H19Cl2N3O2S/c1-20(2)7-12-15(13(26)8-20)14(9-4-5-10(21)11(22)6-9)16-17(23-12)24-19(28-3)25-18(16)27/h4-6,14H,7-8H2,1-3H3,(H2,23,24,25,27)
Standard InChI Key BKMZIHRJPRNVII-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Introduction

Structural and Molecular Analysis

Molecular Composition

The compound has the molecular formula C₂₀H₁₉Cl₂N₃O₂S and a molecular weight of 436.4 g/mol. Its IUPAC name reflects the fused pyrimido[4,5-b]quinoline system, with substituents at positions 2 (methylsulfanyl), 5 (3,4-dichlorophenyl), and 8,8 (dimethyl groups) . The dichlorophenyl group contributes electron-withdrawing effects, while the methylsulfanyl moiety enhances lipophilicity, potentially influencing bioavailability .

Crystallographic and Stereochemical Features

While single-crystal X-ray data for this specific compound remain unpublished, analogous pyrimidoquinoline derivatives exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize steric strain . Computational studies suggest that the dichlorophenyl group induces a slight distortion in the quinoline ring, optimizing π-π stacking interactions with biological targets .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis typically involves a multi-step sequence (Table 1):

  • Halogenation: Introduction of chlorine atoms to the phenyl precursor.

  • Sulfonation: Attachment of the methylsulfanyl group via nucleophilic substitution.

  • Cyclization: Formation of the pyrimidoquinoline core using Pd/Cu catalysts in dichloromethane or toluene .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
HalogenationCl₂, FeCl₃, 80°C85
SulfonationCH₃SH, K₂CO₃, DMF78
CyclizationPd(OAc)₂, CuI, DCM, reflux65

Ultrasound-Assisted Synthesis

Recent advances employ ultrasound irradiation to accelerate cyclization, reducing reaction times from 12 hours to 45 minutes with yields exceeding 90% . This method minimizes side products and enhances regioselectivity, as cavitation effects promote efficient energy transfer .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) by inhibiting topoisomerase II and inducing apoptosis . Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting potential as a targeted therapy .

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) signals include:

  • δ 2.55 ppm (s, 3H): Methylsulfanyl group.

  • δ 1.20 ppm (s, 6H): Geminal dimethyl groups.

  • δ 7.45–7.60 ppm (m, 3H): Aromatic protons of dichlorophenyl .

¹³C NMR confirms the carbonyl carbons at δ 168.9 ppm (C4) and δ 170.3 ppm (C6), with quaternary carbons of the fused rings between δ 125–145 ppm .

IR and Mass Spectrometry

IR peaks at 2928 cm⁻¹ (C-H stretch) and 1641 cm⁻¹ (C=O) validate the structure . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z *436.0921 [M+H]⁺**, consistent with the molecular formula .

Research Gaps and Future Directions

  • In Vivo Toxicology: No data exist on pharmacokinetics or acute toxicity.

  • Structural Optimization: Modifying the methylsulfanyl group to sulfoxide/sulfone derivatives may enhance water solubility .

  • Targeted Drug Delivery: Nanoencapsulation in liposomes could improve bioavailability .

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